molecular formula C5H7ClO2S B15321643 Bicyclo[1.1.1]pentane-1-sulfonylchloride CAS No. 2167336-19-6

Bicyclo[1.1.1]pentane-1-sulfonylchloride

Cat. No.: B15321643
CAS No.: 2167336-19-6
M. Wt: 166.63 g/mol
InChI Key: DREIRKDGKQBTKF-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-sulfonylchloride is a chemical compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is characterized by a unique three-dimensional structure that consists of a bicyclic framework with three carbon atoms forming a bridge. The sulfonyl chloride functional group attached to this framework makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1-sulfonylchloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor. This process involves the reaction of bicyclo[1.1.1]pentane with carbon monoxide and chlorine gas under specific conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorocarbonylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Reduced Sulfonyl Derivatives: Formed from reduction reactions

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core also contributes to its reactivity and ability to interact with molecular targets in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[1.1.1]pentane-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

CAS No.

2167336-19-6

Molecular Formula

C5H7ClO2S

Molecular Weight

166.63 g/mol

IUPAC Name

bicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C5H7ClO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2

InChI Key

DREIRKDGKQBTKF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)Cl

Origin of Product

United States

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